molecular formula C24H20N+ B14647887 N,N,N-Triphenylanilinium CAS No. 47409-78-9

N,N,N-Triphenylanilinium

Cat. No.: B14647887
CAS No.: 47409-78-9
M. Wt: 322.4 g/mol
InChI Key: CZMILNXHOAKSBR-UHFFFAOYSA-N
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Description

N,N,N-Triphenylanilinium is an organic compound with the molecular formula C24H20N. It is a quaternary ammonium ion where the nitrogen atom is bonded to three phenyl groups and one aniline group. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triphenylanilinium can be synthesized through several methods. One common approach involves the reaction of triphenylamine with aniline in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the quaternary ammonium ion. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are often employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triphenylanilinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The phenyl groups attached to the nitrogen atom can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N,N-Triphenylanilinium has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N,N-Triphenylanilinium exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N,N-Triphenylanilinium can be compared with other quaternary ammonium compounds, such as:

    N,N-Dimethylaniline: Similar in structure but with two methyl groups instead of phenyl groups.

    N,N-Diethylaniline: Contains two ethyl groups instead of phenyl groups.

    N,N-Diphenylaniline: Has two phenyl groups instead of three.

The uniqueness of this compound lies in its three phenyl groups, which confer distinct chemical and physical properties compared to other quaternary ammonium compounds.

Properties

CAS No.

47409-78-9

Molecular Formula

C24H20N+

Molecular Weight

322.4 g/mol

IUPAC Name

tetraphenylazanium

InChI

InChI=1S/C24H20N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1

InChI Key

CZMILNXHOAKSBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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